N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
Description
N-(4-(2-((4-Chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxybenzamide group at position 2 and a 2-((4-chlorophenethyl)amino)-2-oxoethyl chain at position 2. The 4-methoxy group on the benzamide may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-28-18-8-4-15(5-9-18)20(27)25-21-24-17(13-29-21)12-19(26)23-11-10-14-2-6-16(22)7-3-14/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOWCBLEIFGDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamides with α-Haloketones
The thiazole core is constructed via the Hantzsch thiazole synthesis, involving the reaction of thiourea derivatives with α-haloketones. For example:
- Reagents : 2-Aminothiazole derivatives, chloroacetone, or bromoacetophenone.
- Conditions : Reflux in ethanol or acetonitrile at 80–100°C for 6–12 hours.
- Mechanism : Nucleophilic substitution followed by cyclodehydration.
Example Procedure :
A mixture of 2-aminothiazole (0.1 mol), chloroacetone (0.12 mol), and potassium carbonate (0.15 mol) in ethanol is refluxed for 8 hours. The product, 4-acetylthiazol-2-amine, is isolated in 75% yield after column chromatography.
Introduction of the 2-((4-Chlorophenethyl)amino)-2-Oxoethyl Side Chain
Chloroacetylation of Thiazole Amine
The thiazole intermediate undergoes chloroacetylation to introduce a reactive chloroethyl group:
- Reagents : Chloroacetyl chloride, triethylamine (TEA).
- Conditions : 0–5°C in dichloromethane (DCM), followed by warming to room temperature.
Example Procedure :
4-Aminothiazole (0.05 mol) is dissolved in DCM (50 mL) and cooled to 0°C. Chloroacetyl chloride (0.06 mol) and TEA (0.07 mol) are added dropwise. After stirring for 3 hours, the mixture is washed with water, and the product, 4-(2-chloroacetyl)thiazol-2-amine, is obtained in 82% yield.
Coupling with 4-Chlorophenethylamine
The chloroethyl group is substituted with 4-chlorophenethylamine:
- Reagents : 4-Chlorophenethylamine, cesium carbonate (Cs₂CO₃).
- Conditions : Reflux in acetonitrile at 80°C for 12 hours.
Example Procedure :
4-(2-Chloroacetyl)thiazol-2-amine (0.03 mol), 4-chlorophenethylamine (0.036 mol), and Cs₂CO₃ (0.045 mol) in acetonitrile (30 mL) are refluxed for 12 hours. The product, 4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-amine, is isolated in 68% yield.
Amide Coupling with 4-Methoxybenzamide
Activation of 4-Methoxybenzoic Acid
The carboxylic acid is converted to an acyl chloride for nucleophilic acyl substitution:
- Reagents : Thionyl chloride (SOCl₂), catalytic dimethylformamide (DMF).
- Conditions : Reflux in anhydrous DCM for 3 hours.
Example Procedure :
4-Methoxybenzoic acid (0.1 mol) and SOCl₂ (0.3 mol) in DCM (100 mL) are refluxed. After 3 hours, excess SOCl₂ is removed under vacuum to yield 4-methoxybenzoyl chloride (95% purity).
Coupling to Thiazole Amine
The acyl chloride reacts with the thiazole intermediate:
Example Procedure :
4-(2-((4-Chlorophenethyl)amino)-2-oxoethyl)thiazol-2-amine (0.02 mol) and 4-methoxybenzoyl chloride (0.024 mol) are stirred in DCM (50 mL) with pyridine (0.04 mol). After 4 hours, the mixture is washed with HCl (1M) and water. The product is purified via recrystallization (ethanol/water) to yield 72% this compound.
Optimization Strategies and Yield Enhancement
Catalytic Improvements
Solvent and Base Selection
- Polar aprotic solvents : Dimethylacetamide (DMA) enhances solubility of intermediates.
- Inorganic bases : Cs₂CO₃ outperforms K₂CO₃ in nucleophilic substitutions due to superior solubility.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).
Challenges and Troubleshooting
Side Reactions
Scalability Issues
- Column chromatography limitations : Replaced with recrystallization for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenethylamine moiety.
Reduction: Reduction reactions can target the carbonyl group in the amide bond.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
- Attachment of the Methoxy Group : The methoxy group is introduced through a nucleophilic substitution reaction.
- Formation of the Amide Bond : The final step involves reacting the intermediate with 4-chlorophenethylamine to form the desired amide compound.
These synthetic routes require careful optimization to ensure high yield and purity of the final product, often utilizing techniques such as chromatography for purification .
This compound exhibits significant biological activities that make it a candidate for further research in drug development. Notable areas of interest include:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings can inhibit specific enzymes involved in bacterial cell wall synthesis, positioning them as potential antibacterial agents. Preliminary studies suggest that this compound may exhibit significant antimicrobial properties against various bacterial strains .
Anticancer Potential
The compound has shown promising results in anticancer assays, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. In vitro studies have demonstrated that derivatives with similar structures can effectively inhibit cancer cell proliferation, suggesting a mechanism involving interference with cellular pathways critical for cancer growth .
Industrial Applications
Beyond medicinal uses, this compound may have applications in material science. Its unique chemical structure could be leveraged in developing new materials with specialized properties, although this area remains less explored compared to its biological applications.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar thiazole derivatives, providing insights into their biological activities:
Mechanism of Action
The mechanism of action of N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Based Amides
*Calculated based on molecular formula.
Key Structural Differences :
- Substituent Diversity : The target compound’s 4-chlorophenethyl group contrasts with the piperazine in Compound 4 and the coumarin in Compound 13 . These variations impact solubility and target selectivity.
- Aromatic Systems : The 4-methoxybenzamide in the target differs from the pyridinyl (GSK1570606A ) and benzothiazole systems ( ), altering electronic profiles and binding affinities.
Table 3: Pharmacological Comparisons
Activity Insights :
- Methoxy and chloro substituents could reduce metabolic clearance compared to fluorinated analogues (e.g., GSK1570606A ).
Physicochemical and Spectral Properties
Table 4: Spectral Data Comparison
Biological Activity
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O4S |
| Molecular Weight | 459.9 g/mol |
| CAS Number | 1005295-22-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring and methoxybenzamide moiety are crucial for its pharmacological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs), which play a role in gene expression regulation.
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures exhibit significant antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or other critical enzymatic pathways.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate notable anticancer properties. For instance, a related compound, FNA (bis-(2-chloroethyl)-amino-benzamide), exhibited an IC50 value of 1.30 μM against HepG2 cancer cells, indicating strong antiproliferative effects .
Antiviral Activity
In studies involving N-phenylbenzamide derivatives, compounds have shown broad-spectrum antiviral effects against viruses such as HBV and HCV by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication . This suggests that this compound could also possess similar antiviral properties.
Case Studies
-
Anticancer Efficacy : A study evaluated the efficacy of related thiazole derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression in the G2/M phase, contributing to their anticancer effects.
- Cell Line Tested : HepG2 (liver cancer)
- Observed Effects : Induction of apoptosis and significant tumor growth inhibition in xenograft models.
- Antimicrobial Testing : Another study focused on the antimicrobial activity of thiazole-containing compounds against several bacterial strains. The findings suggested that these compounds could effectively inhibit bacterial growth, making them potential candidates for antibiotic development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, and what reaction conditions optimize yield?
- Methodology :
- Thiazole ring formation : Use Hantzsch thiazole synthesis with α-haloketones and thioamides under acidic/basic conditions (e.g., HCl or NH₄OH). Cyclization temperature should be maintained at 80–100°C to prevent side reactions .
- Acylation : React the thiazole intermediate with 4-methoxybenzoyl chloride in dry DCM under N₂ atmosphere, using triethylamine as a base. Purify via column chromatography (silica gel, hexane:EtOAc 3:1) .
- Yield optimization : Monitor intermediates via TLC and employ reflux conditions for amide bond formation (reported yields: 60–75%) .
Q. How can researchers characterize the structural integrity of this compound?
- Techniques :
- NMR : Confirm thiazole protons (δ 7.2–7.5 ppm) and amide NH (δ 10–11 ppm). ¹³C NMR verifies carbonyl groups (C=O at ~170 ppm) .
- Mass spectrometry : Use ESI-MS to confirm molecular weight (expected [M+H]⁺ ~470–480 Da) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (if crystalline) .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methods :
- Anticancer : MTT assay against NCI-60 cell lines (IC₅₀ values for melanoma/breast cancer prioritized) .
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Approach :
-
Substituent modification : Replace 4-methoxybenzamide with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
-
Bioisosteres : Substitute thiazole with oxadiazole to reduce metabolic instability .
-
Data analysis : Compare IC₅₀ values across analogs (Table 1) .
Table 1 . Example SAR for Thiazole-Benzamide Analogs
Substituent (R) Target (IC₅₀, μM) Selectivity Index 4-OCH₃ EGFR: 0.45 12.3 (vs. HER2) 4-NO₂ EGFR: 0.21 18.7 3-Cl VEGFR2: 1.2 5.8
Q. What computational strategies predict binding modes with biological targets?
- Tools :
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond), Leu694 (hydrophobic) .
- MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 50 ns) .
- QSAR : Build 3D-QSAR models with CoMFA/CoMSIA (q² > 0.6 for predictive validity) .
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data?
- Case study : If in vitro IC₅₀ = 0.5 μM (cancer cells) but in vivo tumor growth inhibition < 20%:
- PK/PD analysis : Measure plasma half-life (e.g., LC-MS/MS). Low bioavailability may require prodrug design .
- Metabolic stability : Use liver microsomes (human/rat) to identify rapid CYP450-mediated oxidation .
- Formulation : Test solubility enhancers (e.g., PEGylation) or nanoparticle encapsulation .
Q. What strategies validate target engagement in complex biological systems?
- Methods :
- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of EGFR in lysates after compound treatment .
- SPR (Surface Plasmon Resonance) : Measure direct binding (KD < 1 μM required for high confidence) .
- Knockout models : CRISPR-Cas9 EGFR-KO cells to verify on-target effects .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Steps :
Dose-response validation : Repeat assays with standardized protocols (e.g., ATP-based viability vs. MTT) .
Check efflux pumps : Use P-gp inhibitors (verapamil) to rule out multidrug resistance .
Transcriptomics : RNA-seq to compare target expression levels in resistant vs. sensitive lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
